3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of amino, bromo, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate substituted pyridine and imidazole derivatives.
Reaction Conditions: The synthesis involves a series of steps including bromination, amination, and cyclization reactions. Common reagents used include bromine for bromination, ammonia or amines for amination, and various catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production may involve optimizing these reactions for higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound makes it suitable for nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of dehalogenated or reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, bromo, and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
- 3-Amino-5-methylimidazo[1,2-a]pyridine
- 6-Bromo-5-methylimidazo[1,2-a]pyridine
Uniqueness: 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogues. The combination of amino, bromo, and methyl groups provides a unique set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(9)2-3-8-11-4-7(10)12(5)8/h2-4H,10H2,1H3 |
InChI Key |
GOKCFNWAKOSIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=C(N12)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.